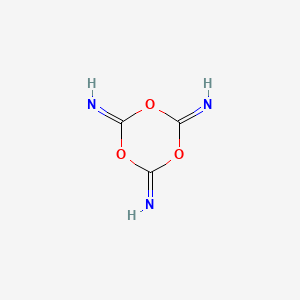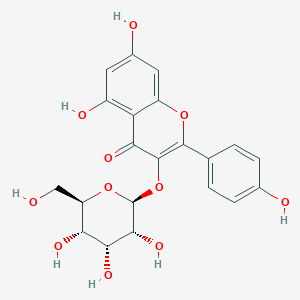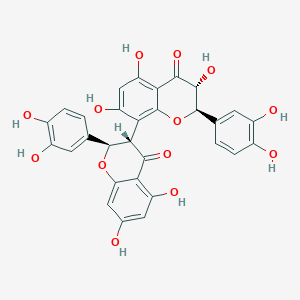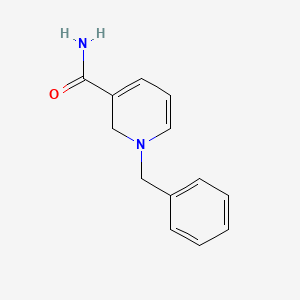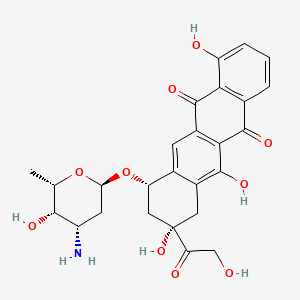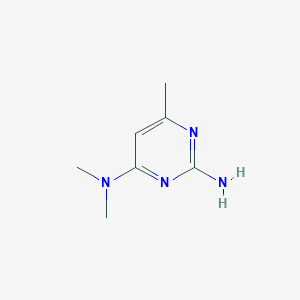
5-乙酰胺基-1,3,4-噻二唑-2-磺酰氯
描述
5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride, also known as 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride, is a useful research compound. Its molecular formula is C4H4ClN3O3S2 and its molecular weight is 241.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
包括 5-乙酰胺基-1,3,4-噻二唑-2-磺酰氯在内的 1,3,4-噻二唑衍生物已被研究用于其抗菌活性 . 这些化合物已显示出对各种细菌菌株的抑制作用,例如产气肠杆菌、大肠杆菌 ATCC 13048、肯塔基沙门氏菌、铜绿假单胞菌、肺炎克雷伯菌、变形杆菌和革兰氏阳性菌,如金黄色葡萄球菌 ATCC 25923、单核细胞增生李斯特菌 ATCC 7644、屎肠球菌、杜氏肠球菌、金黄色葡萄球菌 ATCC、粘质沙雷氏菌、人表皮葡萄球菌、表皮葡萄球菌、溶血性链球菌、屎肠球菌 .
抗菌剂
新的 1,3,4-噻二唑衍生物已被合成并作为有效的抗菌剂进行评估 . 合成的 1,3,4-噻二唑衍生物对大肠杆菌、霉菌和白色念珠菌进行了测试。 念珠菌 .
抗惊厥活性
1,3,4-噻二唑部分表现出广泛的生物活性,包括抗惊厥活性 . 这使其成为开发新型抗癫痫药物的潜在候选药物 .
抗糖尿病活性
1,3,4-噻二唑化合物也因其抗糖尿病活性而被研究 . 这为开发治疗糖尿病的新型治疗物质开辟了可能性。
抗癌活性
1,3,4-噻二唑部分在抗癌研究领域显示出潜力 . 这表明 5-乙酰胺基-1,3,4-噻二唑-2-磺酰氯可以进一步探索其潜在的抗癌特性。
抗炎活性
1,3,4-噻二唑化合物已证明具有抗炎活性 . 这表明它们可用于开发新型抗炎药。
抗病毒活性
1,3,4-噻二唑部分与抗病毒活性相关 . 这表明 5-乙酰胺基-1,3,4-噻二唑-2-磺酰氯可能是抗病毒药物开发的潜在候选药物。
抗高血压活性
1,3,4-噻二唑化合物也因其抗高血压活性而被研究 . 这为开发治疗高血压的新型治疗物质开辟了可能性。
安全和危害
While specific safety and hazard information for 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is not available, a related compound, Acetazolamide, is known to be poisonous by subcutaneous and intravenous routes and moderately toxic by the intraperitoneal route . When heated to decomposition, it emits very toxic fumes of NOx and SOx .
作用机制
Target of Action
The primary target of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is carbonic anhydrase . This enzyme plays a crucial role in maintaining pH and fluid balance in the body.
Mode of Action
The compound acts as a carbonic anhydrase inhibitor . It interacts with the enzyme, inhibiting its activity and thereby affecting various physiological processes. It also inhibits water permeability of membranes by interacting with aquaporins .
Biochemical Pathways
By inhibiting carbonic anhydrase, the compound disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This affects multiple biochemical pathways, including those involved in fluid balance, pH regulation, and certain neurological processes .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, particularly in tissues containing carbonic anhydrase .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the synthesis of this compound requires careful control over reagent amounts and temperature .
生化分析
Biochemical Properties
5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of sulfonamide derivatives. These derivatives are known to interact with a variety of enzymes and proteins. One of the primary interactions is with the enzyme carbonic anhydrase, where it acts as an inhibitor . This inhibition is crucial in regulating the enzyme’s activity, which is involved in various physiological processes such as respiration and acid-base balance. Additionally, 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride can interact with other biomolecules, potentially leading to the formation of new compounds with antibacterial and antioxidant properties .
Cellular Effects
The effects of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride on cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with carbonic anhydrase can lead to changes in cellular metabolism and ion transport . Furthermore, derivatives of this compound have shown cytotoxic effects on various human cancer cell lines, including hepatocellular carcinoma and human lung carcinoma cells . These effects are indicative of its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride exerts its effects primarily through enzyme inhibition. The compound binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide . This binding interaction is facilitated by the sulfonyl chloride group, which forms a covalent bond with the enzyme. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of carbonic anhydrase activity observed in vitro . The compound’s stability and efficacy may decrease over extended periods, necessitating careful storage and handling.
Dosage Effects in Animal Models
The effects of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity . At higher doses, adverse effects such as metabolic acidosis and electrolyte imbalances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is involved in several metabolic pathways, primarily through its role as a carbonic anhydrase inhibitor. The compound interacts with enzymes and cofactors involved in the regulation of acid-base balance and ion transport . Additionally, it may affect metabolic flux by altering the levels of metabolites such as bicarbonate and carbon dioxide . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is critical for its activity and function. The compound is known to target specific organelles, such as mitochondria, where it can inhibit carbonic anhydrase and affect cellular respiration . Additionally, post-translational modifications and targeting signals may direct the compound to other subcellular compartments, influencing its overall distribution and activity .
属性
IUPAC Name |
5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJAPGGFIJZHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186536 | |
| Record name | Sulfohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32873-57-7 | |
| Record name | 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32873-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032873577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





